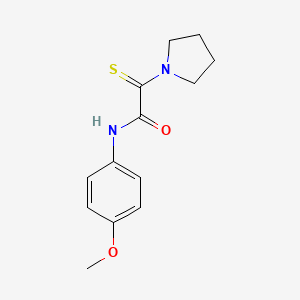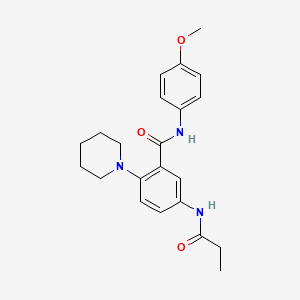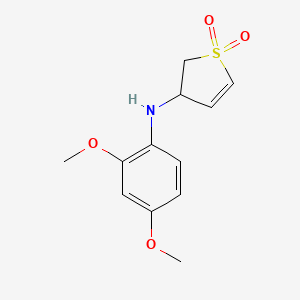![molecular formula C23H28ClN3O2 B4194368 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4194368.png)
4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine
Übersicht
Beschreibung
4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine has potential applications in various fields of scientific research. Some of the areas where this compound has been studied include medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been used to study the effects of various drugs on the central nervous system. In neuroscience, this compound has been studied for its potential as a tool for investigating the mechanisms of neuronal signaling.
Wirkmechanismus
The mechanism of action of 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with the dopamine, serotonin, and norepinephrine systems. It is thought that these interactions may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine have been studied in various animal models. Some of the observed effects include changes in neurotransmitter levels, alterations in behavior, and changes in gene expression. These effects suggest that this compound may have potential therapeutic applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine in lab experiments is its potential as a tool for investigating the mechanisms of neuronal signaling. This compound has been shown to interact with various neurotransmitter systems in the brain, making it a useful tool for studying the effects of drugs on these systems. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. Some of the areas where this compound may be studied include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various neurological disorders.
2. Studying the effects of this compound on other neurotransmitter systems in the brain.
3. Developing new synthetic methods for the production of this compound.
4. Investigating the potential toxicity of this compound in various cell lines and animal models.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, 4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized using a series of chemical reactions, and has been studied for its potential therapeutic applications in the treatment of various neurological disorders. While the mechanism of action of this compound is not fully understood, it is believed to act as a modulator of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications and limitations of this compound.
Eigenschaften
IUPAC Name |
[4-chloro-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c24-19-4-5-21(23(28)27-12-2-1-3-13-27)22(16-19)29-20-8-14-26(15-9-20)17-18-6-10-25-11-7-18/h4-7,10-11,16,20H,1-3,8-9,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHTWOUZMLEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[5-Chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4194286.png)
![N-1-adamantyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4194291.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4194316.png)
![ethyl 2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4194320.png)
![5-(3-methoxyphenyl)-2-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4194328.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4194344.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4194350.png)
![methyl [4-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4194358.png)
![3-(benzyloxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194364.png)
![4-bromo-2-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4194379.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4194387.png)


